
4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of two chlorine atoms at the 4th and 7th positions, a methyl group at the 5th position, and a partially saturated indole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones under acidic conditions to form the indole core . For this compound, specific chlorinated and methylated precursors are used to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
化学反应分析
Types of Reactions: 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated indole rings.
Substitution: Electrophilic substitution reactions can occur at the available positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups onto the indole ring.
科学研究应用
4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
4,7-Dichloroindole: Lacks the methyl group at the 5th position.
5-Methylindole: Lacks the chlorine atoms at the 4th and 7th positions.
2,3-Dihydroindole: Lacks both the chlorine and methyl substituents.
Uniqueness: 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic characteristics.
属性
分子式 |
C9H9Cl2N |
|---|---|
分子量 |
202.08 g/mol |
IUPAC 名称 |
4,7-dichloro-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9Cl2N/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h4,12H,2-3H2,1H3 |
InChI 键 |
QBABKONPBSVFCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1Cl)CCN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


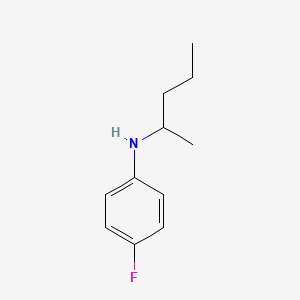
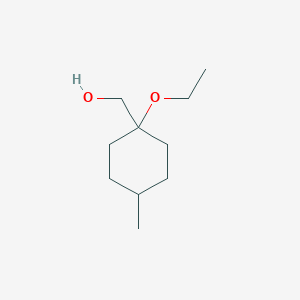
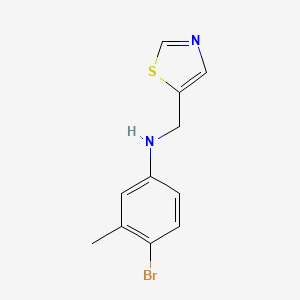
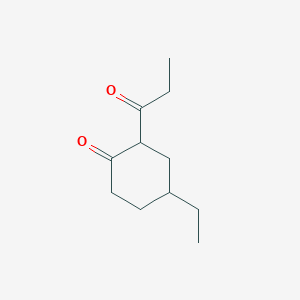

![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)

amine](/img/structure/B13079853.png)

![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)

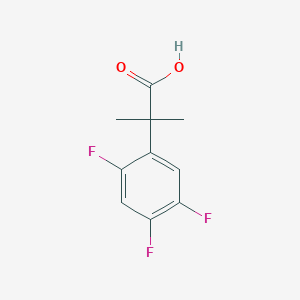
![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)
